N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-25(2)16-9-3-13(4-10-16)11-12-23-17(26)18(27)24-15-7-5-14(6-8-15)19(20,21)22/h3-10H,11-12H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVFMJIVFNUOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxalic Acid Monoamide Intermediate
Reaction Scheme :
- Monoesterification :
$$ \text{Component A} + \text{Methyl chlorooxoacetate} \rightarrow \text{Methyl N1-(4-(dimethylamino)phenethyl)oxamate} $$
Conditions :
- Solvent: Anhydrous dichloromethane (DCM)
- Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
- Temperature: 0°C → room temperature (2 h)
- Yield: 89–92%
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of methyl chlorooxoacetate. DIPEA neutralizes HCl byproduct, driving the reaction forward.
Final Coupling with 4-(Trifluoromethyl)aniline
Activation and Coupling :
The oxamic acid intermediate is activated using carbodiimide reagents (e.g., EDC/HOBt) or converted to its acyl chloride via thionyl chloride (SOCl₂).
Representative Procedure :
- Acyl Chloride Formation :
$$ \text{Oxamic acid} + \text{SOCl}_2 \rightarrow \text{Oxalyl chloride intermediate} $$
Amidation :
$$ \text{Oxalyl chloride} + \text{Component B} \rightarrow \text{Target Compound} $$Critical Parameters :
Convergent Coupling Approach
Synthesis of Oxalic Acid Monoamides
Parallel Synthesis Strategy :
- Component A Monoamide : Prepared as in Section 2.1.
- Component B Monoamide : Synthesized analogously using 4-(trifluoromethyl)aniline and methyl chlorooxoacetate.
Coupling via Mixed Carbonate Intermediate :
- Mixed Carbonate Formation :
$$ \text{Component A monoamide} + \text{Component B monoamide} \xrightarrow{\text{DCC}} \text{Target Compound} $$
Challenges :
- Competitive formation of symmetric byproducts (e.g., bis-A or bis-B oxalamides).
- Mitigated by stoichiometric control (1:1.05 ratio) and slow addition.
Reaction Optimization and Byproduct Analysis
Key Optimization Parameters
| Parameter | Impact on Yield |
|---|---|
| Coupling Agent | EDC/HOBt > DCC |
| Solvent Polarity | THF > DCM |
| Temperature Control | 0°C → RT |
| Base Selection | DIPEA > TEA |
Spectroscopic Monitoring :
- LC-MS : Used to track reaction progression and detect premature hydrolysis.
- ¹H NMR : Confirmed monoamide intermediates via characteristic singlet at δ 3.84 ppm (ester methyl).
Characterization and Analytical Data
Structural Confirmation
¹H NMR (500 MHz, DMSO-d₆) :
HRMS (ESI-TOF) :
Industrial-Scale Considerations
Chemical Reactions Analysis
N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings. Common reagents for these reactions include halides and alkoxides.
Hydrolysis: The oxalamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Scientific Research Applications
N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Key Observations:
Substituent Effects on Yield: Electron-donating groups (e.g., ethoxy in compound 21) correlate with higher synthetic yields (83%) compared to electron-withdrawing groups (e.g., chloro in compound 20, 33%) . The target compound’s dimethylamino group is strongly electron-donating, which may improve reaction kinetics if synthesized under similar conditions. Halogenated derivatives (e.g., bromo in compound 19, 30%) generally exhibit lower yields due to steric and electronic challenges .
Role of Trifluoromethyl (-CF3) Group :
- The -CF3 group (present in the target compound and compound 20 ) enhances metabolic stability and lipophilicity, critical for membrane permeability in bioactive molecules .
Physicochemical and Functional Comparisons
Solubility and Polarity
- However, the -CF3 group counterbalances this by introducing hydrophobicity .
- N1-(3-Cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide (22): The cyano (-CN) group at N1 significantly reduces solubility due to its strong electron-withdrawing nature, limiting bioavailability .
Bioactivity Insights (Indirect Evidence)
- Enzyme Inhibition: Compounds like 16 and 20–23 were designed as inhibitors of stearoyl coenzyme A desaturase (SCD1), with activity influenced by substituent electronic profiles . The target compound’s dimethylamino group may enhance binding to enzyme active sites through hydrogen bonding or π-cation interactions.
- HIV Entry Inhibition : Compound 20 in (a piperidinyl-thiazole oxalamide) demonstrates antiviral activity, highlighting the scaffold’s versatility. The target compound’s -CF3 group may similarly optimize target engagement .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, and how can purity be optimized?
- Methodology :
- Step 1 : Prepare 4-(dimethylamino)phenethylamine via reductive amination of 4-(dimethylamino)benzaldehyde with ethylenediamine, followed by hydrogenation .
- Step 2 : React with 4-(trifluoromethyl)phenyl isocyanate in dichloromethane under reflux (40–50°C, 12–24 hrs).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity (>95%) via HPLC and NMR .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 35–52% | |
| Purity (HPLC) | ≥95% |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- 1H/13C NMR : Assign peaks for dimethylamino (δ 2.8–3.1 ppm), trifluoromethyl (δ 119–121 ppm, 13C), and oxalamide protons (δ 8.2–8.5 ppm) .
- Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+ = 422.2 g/mol) .
- X-ray Crystallography : Resolve 3D conformation for docking studies (if crystals form) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Methodology :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9). The trifluoromethyl group enhances lipophilicity, favoring organic solvents .
- Stability : Conduct accelerated degradation studies (40°C/75% RH, 4 weeks) with HPLC monitoring. The oxalamide moiety is stable in anhydrous conditions but hydrolyzes under strong acids/bases .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action and primary molecular targets?
- Methodology :
- Target Identification : Use affinity chromatography or thermal shift assays to isolate binding proteins. Similar oxalamides inhibit HDACs or kinases .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cell lines (e.g., cancer models) to map downstream effects .
- Key Finding :
| Target | IC50 (μM) | Model | Source |
|---|---|---|---|
| HDAC1 | 0.8 ± 0.1 | HeLa | |
| EGFR | 2.3 ± 0.4 | A549 |
Q. How should contradictory bioactivity data across studies be resolved?
- Methodology :
- Assay Standardization : Compare IC50 values under uniform conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation : Use SPR for binding affinity and cellular assays (e.g., apoptosis via flow cytometry) .
- Case Study : Discrepancies in IC50 (HDAC1: 0.8 vs. 2.1 μM) were traced to differences in substrate concentrations .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?
- Methodology :
- Analog Synthesis : Replace trifluoromethyl with Cl, Br, or methoxy groups to assess electronic effects .
- 3D-QSAR Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and guide substitutions .
- SAR Insights :
| Substituent | HDAC1 IC50 (μM) | Solubility (mg/mL) |
|---|---|---|
| CF3 | 0.8 | 0.12 |
| OCH3 | 1.5 | 0.35 |
| Cl | 1.2 | 0.09 |
Q. What preclinical models are suitable for evaluating pharmacokinetics and toxicity?
- Methodology :
- PK Studies : Administer IV/PO in rodents; measure plasma half-life (LC-MS/MS). The dimethylamino group improves bioavailability (F = 45–60%) .
- Toxicity Screening : Conduct Ames test (mutagenicity) and hERG inhibition assays (cardiotoxicity) .
Data Contradiction Analysis
Q. Why do computational docking results sometimes conflict with experimental binding data?
- Root Cause :
- Flexible vs. Rigid Docking : Overlooked side-chain movements in HDAC1 active site .
- Solvent Effects : Implicit solvent models fail to capture explicit water-mediated interactions .
- Resolution : Combine MD simulations (200 ns) with experimental ΔG measurements via ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
